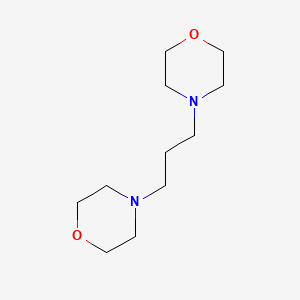
4,4'-(Propane-1,3-diyl)bismorpholine
Descripción general
Descripción
4,4’-(Propane-1,3-diyl)bismorpholine, also known as 1,3-Dimorpholinopropane, is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 . It is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for 4,4’-(Propane-1,3-diyl)bismorpholine is 1S/C11H22N2O2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h1-11H2 . The InChI key is PENRYFPQHOTBJV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,4’-(Propane-1,3-diyl)bismorpholine has a predicted boiling point of 323.4±37.0 °C and a predicted density of 1.034±0.06 g/cm3 . Its pKa is predicted to be 7.76±0.10 .Aplicaciones Científicas De Investigación
Controlled Crystallization in Coordination Networks
The controlled crystallization of mixed-ligand complexes involving flexible spacer ligands similar to 4,4'-(Propane-1,3-diyl)bismorpholine demonstrates the formation of isomorphous compounds with metal(II) thiocyanates. This process leads to coordination networks with distinct mono- and di-nuclear nodes, showcasing the chemical's potential in the design of novel materials with specific topological characteristics (Zhang, Lu, & Mak, 2003).
Innovations in Dental Composite Materials
Research into low viscosity dimethacrylate comonomer compositions reveals how modifications to chemical structures similar to this compound can enhance the properties of dental composites. These modifications lead to improved polymerization, reduced shrinkage, and better mechanical properties, underscoring the importance of chemical adjustments in medical materials science (Pereira, Nunes, & Kalachandra, 2002).
Bioremediation Applications
The role of enzymes in the biodegradation of environmentally persistent chemicals highlights the potential application of this compound analogs in environmental science. For instance, the use of laccase in a reverse micelles system for the bioremediation of Bisphenol A, a structurally related compound, demonstrates how similar chemicals could be targeted for environmental cleanup efforts (Chhaya & Gupte, 2013).
Structural and Luminescent Properties of Coordination Compounds
The self-assembly of metallocycles and coordination polymers using ligands akin to this compound shows the chemical's potential in creating materials with unique structural and luminescent properties. This research can lead to advances in materials science, particularly in the development of new luminescent materials and sensors (Vallejos et al., 2016).
Safety and Hazards
The safety information for 4,4’-(Propane-1,3-diyl)bismorpholine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
1,3-Dimorpholinopropane, also known as 4-(3-morpholin-4-ylpropyl)morpholine or 4,4’-(Propane-1,3-diyl)bismorpholine, is a complex organic compound. It has been used to prepare complexes with transition metal ions such as copper (ii), nickel (ii), cobalt (ii), mercury (ii), zinc (ii), and cadmium (ii) . These complexes exhibit spectral properties indicative of a distorted tetrahedral geometry .
Mode of Action
The compound coordinates through two nitrogen atoms present in the morpholine rings . This coordination forms a distorted tetrahedral geometry with the central metal atom . The morpholine moieties of 1,3-Dimorpholinopropane in these complexes are in a chair configuration, which forbids any coordination through ethereal oxygen atoms .
Result of Action
It is known that the compound forms complexes with certain transition metal ions , but the specific effects of these complexes at the molecular and cellular level require further investigation.
Action Environment
It is known that the compound is a colorless to pale yellow liquid with low volatility . It has good solubility in water and various organic solvents , which suggests that its action could potentially be influenced by the solvent environment.
Propiedades
IUPAC Name |
4-(3-morpholin-4-ylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENRYFPQHOTBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197443 | |
| Record name | 4,4'-(Propane-1,3-diyl)bismorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
48152-09-6 | |
| Record name | 4,4′-(1,3-Propanediyl)bis[morpholine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48152-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(1,3-Propanediyl)bis(morpholine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048152096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 48152-09-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(Propane-1,3-diyl)bismorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(propane-1,3-diyl)bismorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(1,3-PROPANEDIYL)BIS(MORPHOLINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Y54WE9R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 1,3-Dimorpholinopropane and its derivatives?
A1: While the provided research doesn't offer specific spectroscopic data for 1,3-Dimorpholinopropane itself, it does highlight the synthesis and characterization of a series of its derivatives, specifically 2-(4-halobenzyloxy)-1,3-dimorpholinopropanes. [] These derivatives were designed for their potential anticorrosive properties. Although the exact molecular formula and weight would depend on the specific derivative, the core structure remains consistent. Further research would be needed to determine the spectroscopic properties of 1,3-Dimorpholinopropane itself.
Q2: Are there any insights into how the structure of 1,3-Dimorpholinopropane and its derivatives might relate to their potential applications?
A2: The research on 2-(4-halobenzyloxy)-1,3-dimorpholinopropanes suggests that incorporating specific substituents onto the 1,3-Dimorpholinopropane backbone could influence its properties. [] While this specific study focused on anticorrosive applications, it hints at the possibility of tailoring the properties and potential uses of 1,3-Dimorpholinopropane derivatives through structural modifications. Investigating how these modifications impact interactions with various materials or biological targets could be a fruitful avenue for future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





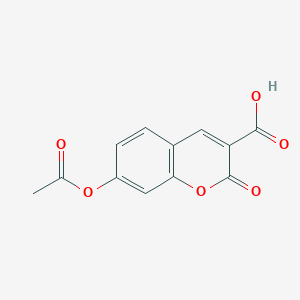

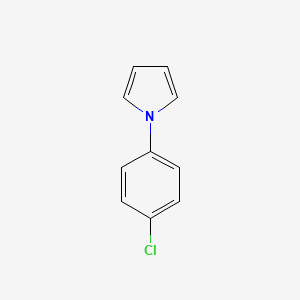

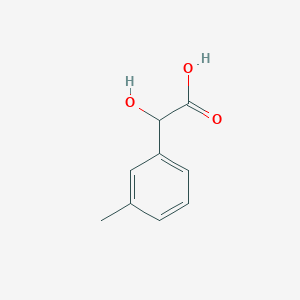
![1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B1581665.png)
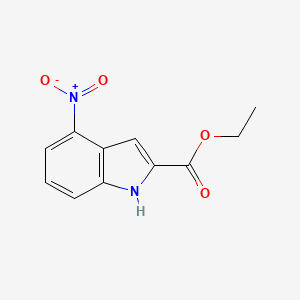
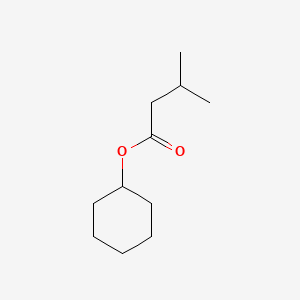
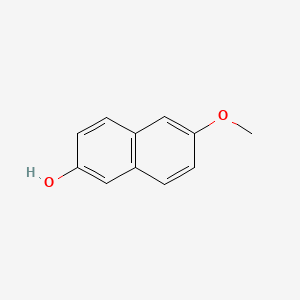

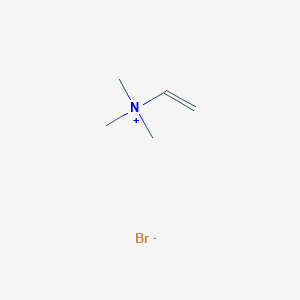
![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)